(1R,5R,6S)-5-fluoro-3-azabicyclo[4.1.0]heptane
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Overview
Description
(1R,5R,6S)-5-fluoro-3-azabicyclo[410]heptane is a bicyclic compound featuring a fluorine atom and an azabicyclo structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,5R,6S)-5-fluoro-3-azabicyclo[4.1.0]heptane typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as cyclopentene and aziridine.
Cyclization: The cyclopentene undergoes a cyclization reaction with aziridine under specific conditions to form the bicyclic structure.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) and potassium cyanide (KCN).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(1R,5R,6S)-5-fluoro-3-azabicyclo[4.1.0]heptane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound’s unique properties make it useful in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R,5R,6S)-5-fluoro-3-azabicyclo[4.1.0]heptane involves its interaction with specific molecular targets. The fluorine atom and azabicyclo structure play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets are subject to ongoing research.
Comparison with Similar Compounds
- (1R,5R,6S)-5-chloro-3-azabicyclo[4.1.0]heptane
- (1R,5R,6S)-5-bromo-3-azabicyclo[4.1.0]heptane
- (1R,5R,6S)-5-iodo-3-azabicyclo[4.1.0]heptane
Comparison:
- Uniqueness: The presence of the fluorine atom in (1R,5R,6S)-5-fluoro-3-azabicyclo[4.1.0]heptane imparts unique electronic and steric properties compared to its halogenated analogs. This can influence its reactivity, binding affinity, and overall chemical behavior.
- Reactivity: Fluorine’s high electronegativity and small size make it distinct from other halogens, affecting the compound’s reactivity and interactions with other molecules.
Properties
IUPAC Name |
(1R,5R,6S)-5-fluoro-3-azabicyclo[4.1.0]heptane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FN/c7-6-3-8-2-4-1-5(4)6/h4-6,8H,1-3H2/t4-,5-,6-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDUJFLHUXRIJHZ-ZLUOBGJFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C(CNC2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]1[C@H](CNC2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10FN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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